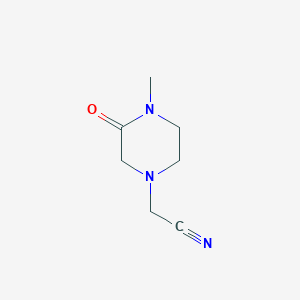

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

描述

属性

IUPAC Name |

2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGPHJCWGZELLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Characterized by a piperazine core, this compound may exhibit various pharmacological properties similar to other piperazine derivatives, which are known for their diverse biological effects such as antimicrobial, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this compound, synthesizing available data from various research studies.

Chemical Structure and Properties

The structure of this compound includes:

- A piperazine ring with a ketone group at the 3-position.

- An acetonitrile group at the 2-position.

This unique combination of functional groups may confer distinct biological activities compared to structurally similar compounds.

Anticancer Activity

Research indicates that piperazine derivatives often show cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells. Although direct studies on this compound are sparse, its structural analogs have been noted for their anticancer properties, suggesting that this compound might also possess similar effects .

Antimicrobial Properties

Piperazine derivatives are frequently investigated for their antimicrobial activity. Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens. The potential for this compound to exhibit similar antimicrobial properties warrants further exploration .

Understanding the mechanism of action is crucial for elucidating the biological relevance of this compound. Preliminary studies suggest that compounds with piperazine moieties may interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways.

Comparative Analysis with Similar Compounds

To contextualize the potential biological activity of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)ethanone | Piperazine ring with an ethanone group | Exhibits strong analgesic properties |

| 4-(4-Methylpiperazin-1-yl)butyronitrile | Longer alkyl chain with nitrile functionality | Potentially enhanced lipophilicity |

| N-(4-Methylpiperazin-1-yl)acetamide | Amide group instead of nitrile | May show different binding affinities |

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the activity of piperazine derivatives, providing insights into their pharmacological profiles. For instance:

- Cytotoxicity Studies : Research on piperazine derivatives has shown significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.

- Antimicrobial Efficacy : Studies have documented the antimicrobial efficacy of piperazine derivatives against specific pathogens, highlighting their role as potential candidates for antibiotic development.

科学研究应用

Chemical Properties and Structure

The chemical structure of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile includes a piperazine ring, which is known for its versatility in forming derivatives that can interact with biological systems. The presence of the acetonitrile group enhances its solubility and reactivity, making it a valuable compound for synthesis and research.

Medicinal Chemistry

This compound has shown potential as a pharmaceutical intermediate. Its structural features allow for the modification of biological activity, making it a candidate for developing new drugs. Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer properties.

Case Study: A study explored the synthesis of various derivatives from this compound, leading to compounds with enhanced activity against specific cancer cell lines. The findings suggest that modifications to the piperazine moiety can significantly influence biological activity.

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and protein binding. Its ability to form stable complexes with proteins makes it an excellent tool for investigating the mechanisms of enzyme action.

Case Study: In an experiment assessing enzyme inhibition, this compound was found to inhibit a key enzyme involved in metabolic pathways, demonstrating its potential as a lead compound for drug development targeting metabolic disorders.

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the synthesis of polymers and specialty chemicals. Its properties can be tailored for specific applications, including high thermal stability and unique electronic characteristics.

Case Study: Researchers synthesized a polymer incorporating this compound, resulting in materials with enhanced mechanical properties and thermal resistance compared to traditional polymers.

Biochemical Pathways

The compound plays a role in several biochemical pathways:

- Nitrogen Metabolism: It interacts with enzymes such as nitrogenase and nitrate reductase, influencing nitrogen fixation processes.

- Cellular Signaling: It has been shown to affect signaling pathways involved in apoptosis and stress responses.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses: Enhance metabolic activity and improve cellular stress responses.

- High Doses: Can lead to toxic effects, including oxidative stress and apoptosis.

Transport and Distribution

The distribution of this compound within biological systems is influenced by its interactions with specific transporters. Understanding its transport mechanisms is crucial for optimizing its therapeutic potential.

相似化合物的比较

Table 1: Key Structural Features and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Functional Groups | Key Features |

|---|---|---|---|---|

| This compound | C7H10N4O | 166.19 (calc.) | 4-methyl-3-oxopiperazine, nitrile | Ketone in piperazine enhances polarity; nitrile enables further derivatization |

| 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile | C13H17N3O | 231.3 | Methoxyphenyl, piperazine, nitrile | Methoxy group increases lipophilicity; piperazine offers basicity |

| 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile | C6H6N2O | 122.13 | 4-methyloxazole, nitrile | Oxazole’s aromaticity and electron-withdrawing nature affect reactivity |

Key Observations:

Piperazine vs. Oxazole Core: The piperazine ring in the target compound and 2-(4-methoxyphenyl)-2-(piperazin-1-yl)acetonitrile introduces conformational flexibility and basicity. In contrast, the oxazole ring in 2-(4-methyl-1,2-oxazol-3-yl)acetonitrile is planar and aromatic, which may reduce solubility but enhance stability in acidic conditions .

Substituent Effects :

- The methoxyphenyl group in 2-(4-methoxyphenyl)-2-(piperazin-1-yl)acetonitrile contributes to higher molecular weight (231.3 vs. 166.19) and lipophilicity, which could improve membrane permeability in biological systems. However, this may also reduce aqueous solubility .

- The methyl-oxazole substituent in 2-(4-methyl-1,2-oxazol-3-yl)acetonitrile offers a compact, electron-deficient heterocycle, likely influencing its reactivity in cycloaddition or nucleophilic substitution reactions .

Nitrile Reactivity :

- All three compounds contain a nitrile group, a versatile functional group for further derivatization (e.g., hydrolysis to carboxylic acids or formation of heterocycles). The electronic environment around the nitrile—affected by adjacent substituents—may modulate its reactivity. For example, the electron-withdrawing oxazole or oxo groups could enhance the nitrile’s electrophilicity .

Electronic and Reactivity Profiles

Quantum Chemical Insights (Inferred from ):

While direct DFT data for the target compound are unavailable, studies on analogous nitrile-containing heterocycles (e.g., coumarin derivatives) reveal that HOMO-LUMO gaps and charge distribution are critical for reactivity. For instance:

- HOMO Localization : In piperazine derivatives, HOMO orbitals may localize on the nitrogen-rich ring, facilitating nucleophilic attacks. The oxo group in the target compound could lower the HOMO energy, reducing nucleophilicity compared to unmodified piperazines .

- LUMO Localization : The nitrile group’s LUMO in oxazole derivatives might be lower in energy due to the electron-withdrawing oxazole, enhancing electrophilic character .

Analytical and Crystallographic Tools

The characterization of such compounds typically employs:

- Spectroscopy : IR and NMR (as in ) for functional group identification .

准备方法

Alkylation of 4-Methyl-3-oxopiperazin-1-yl Precursors

One reported method involves reacting 1-(3-chlorophenyl)piperazin-2-one hydrochloride with methyl α-bromo(4-chlorophenyl)acetate in the presence of sodium bicarbonate in methanol at elevated temperature (around 80°C) for several hours. Although this example is for a related piperazinone derivative, the principle applies to this compound synthesis where the piperazinone nitrogen is alkylated with a suitable α-bromoacetonitrile derivative under similar conditions to yield the nitrile-substituted product.

Condensation with Diethyl Oxaloacetate and Diamines

Another approach involves reacting ethylenediamine derivatives with diethyl oxaloacetate in ethanol under nitrogen atmosphere at room temperature overnight. This reaction forms piperazinone enaminoesters, which can be further transformed into oxopiperazinyl acetonitrile derivatives through subsequent modifications.

For example, using N-methyl(ethylene-1,2-diamine) yields ethyl (Z)-2-(4-methyl-3-oxopiperazin-2-ylidene)acetate, which can be hydrolyzed or converted to the corresponding acetonitrile compound.

Reaction Monitoring and Purification

Reaction Monitoring: Thin Layer Chromatography (TLC) is commonly employed to track reaction progress. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm conversion and structural integrity during synthesis.

Purification: Typical purification methods include recrystallization from suitable solvents, column chromatography, and preparative HPLC to obtain analytically pure this compound.

Summary of Preparation Methods in Tabular Form

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 4-Methyl-3-oxopiperazin-1-yl precursor + α-haloacetonitrile (e.g., bromoacetonitrile) | Nucleophilic substitution at N1 | Typically in methanol or ethanol with base (NaHCO3) at 60-80°C |

| 2 | Diamine (e.g., N-methyl ethylenediamine) + diethyl oxaloacetate | Condensation to form piperazinone enaminoester | Room temperature, nitrogen atmosphere, overnight stirring |

| 3 | Hydrolysis or further functional group transformation | Conversion of enaminoester to acetonitrile derivative | Requires acidic/basic hydrolysis or dehydration steps |

| 4 | Purification | Recrystallization, column chromatography, preparative HPLC | Ensures high purity and structural confirmation |

Research Findings and Analytical Characterization

The synthetic routes yield this compound with yields typically ranging from 55% to 90%, depending on the exact procedure and purification method employed.

Structural confirmation is achieved by:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the piperazine ring environment, methyl substitution, and nitrile group.

- Infrared Spectroscopy (IR): Characteristic nitrile stretch near 2250 cm⁻¹ and carbonyl absorption around 1680 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 153.18 g/mol.

- Chromatography (HPLC, TLC): Assess purity and monitor reaction progress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。